2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine
Description
Properties
IUPAC Name |
(3-pyridin-2-yloxyphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(18-10-3-4-11-18)13-6-5-7-14(12-13)20-15-8-1-2-9-17-15/h1-2,5-9,12H,3-4,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUSHYJNLQCVSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine typically involves the reaction of pyrrolidine with a phenoxy-substituted pyridine derivative. One common method includes the use of PyBOP-catalyzed S_NAr addition-elimination reactions of commercial halogenated precursors . The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural motifs with several pyridine-pyrrolidine hybrids documented in the evidence:
- S544-0297 (4-{3-[2-(2-fluorophenoxy)ethyl]pyrrolidine-1-carbonyl}pyridine): Differs by a fluorophenoxyethyl extension on the pyrrolidine ring, enhancing electronegativity and metabolic stability .
- 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine : Contains a benzyl group and methoxy substituent, increasing hydrophobicity .
- (4-Phenyl-thiazol-2-yl)-{4-[2-(pyrrolidine-1-carbonyl)-phenoxy]-phenyl}-amino)-acetic acid: Integrates a thiazole ring, which may enhance antibacterial activity .
Table 1: Structural and Physicochemical Comparisons
*Calculated molecular weight based on formula.
Spectroscopic and Analytical Data
- IR and NMR Trends : Compounds with pyrrolidine-1-carbonyl groups (e.g., thiazole-pyrrolidine hybrid ) show characteristic carbonyl stretches at ~1650–1700 cm⁻¹ in IR. In ¹H NMR, pyrrolidine protons resonate at δ 1.8–2.5 ppm, while pyridine protons appear at δ 7.0–8.5 ppm .
- Melting Points : Pyrrolidine-containing pyridines (e.g., analogs) exhibit high melting points (268–287°C) due to rigid aromatic systems and hydrogen bonding .
Biological Activity
2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The structure of this compound consists of a pyridine ring substituted with a phenoxy group and a pyrrolidine-1-carbonyl moiety. This unique arrangement may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Exhibited significant efficacy against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : Demonstrated potential in modulating inflammatory pathways.
- Anticancer Effects : Some derivatives have shown cytotoxic effects on cancer cell lines.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Interaction with specific enzymes or receptors, modulating their activity.
- Cell Membrane Penetration : The lipophilic nature of the compound aids in penetrating cell membranes, facilitating intracellular effects.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various derivatives related to this compound. The results are summarized in Table 1.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| A | 3.12 | Staphylococcus aureus |
| B | 6.25 | Escherichia coli |
| C | 12.50 | Pseudomonas aeruginosa |
Table 1: Minimum Inhibitory Concentration (MIC) values for selected compounds.
Anti-inflammatory Activity
In vitro studies assessed the anti-inflammatory potential using COX-2 inhibition assays. The results are presented in Table 2.
| Compound | IC50 (µM) | COX-2 Inhibition (%) |
|---|---|---|
| D | 0.034 | 85 |
| E | 0.052 | 78 |
| F | 0.045 | 80 |
Table 2: IC50 values for COX-2 inhibition.
Anticancer Activity
The cytotoxic effects of the compound were tested on various cancer cell lines, with findings detailed in Table 3.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Table 3: IC50 values against different cancer cell lines.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study demonstrated that a derivative of the compound significantly inhibited the growth of Staphylococcus aureus, suggesting its potential as an antibacterial agent. -
Case Study on Anti-inflammatory Action :
Another study highlighted the effectiveness of the compound in reducing inflammation in a carrageenan-induced paw edema model in rats, indicating its therapeutic potential in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine in a laboratory setting?
- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., solvent choice, temperature, and stoichiometry). For example, analogous pyridine-pyrrolidine derivatives are synthesized via nucleophilic aromatic substitution or coupling reactions, often using dichloromethane as a solvent and sodium hydroxide as a base . Purification steps, such as column chromatography or recrystallization, are critical to achieving high purity (>95%). Safety protocols must include handling corrosive reagents and avoiding inhalation/contact, as outlined in hazard codes H290 (corrosive) and H315 (skin irritation) .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying structural integrity, particularly the phenoxy-pyridine linkage and pyrrolidine carbonyl group. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>99% as per industry standards) . Mass spectrometry (MS) confirms molecular weight, while Fourier-Transform Infrared Spectroscopy (FT-IR) validates functional groups like the carbonyl (C=O) stretch at ~1650–1750 cm⁻¹ .
Q. What safety protocols should be implemented when handling this compound?
- Methodological Answer : Adhere to safety codes P301+P310 (immediate medical attention if ingested) and P280 (wear protective gloves/eyewear). Store in a cool, dry environment (P403) away from oxidizing agents. Emergency measures include using absorbent materials for spills (P501) and ensuring proper ventilation to mitigate inhalation risks (P271) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during multi-step synthesis?
- Methodological Answer : Yield optimization involves systematic parameter screening (e.g., reaction time, catalyst loading, and solvent polarity). Process control tools, such as Design of Experiments (DoE), can identify critical factors . For example, adjusting the molar ratio of phenoxy-pyridine precursors and monitoring intermediate stability via Thin-Layer Chromatography (TLC) reduces side reactions .
Q. How can discrepancies between theoretical and experimental characterization data (e.g., NMR chemical shifts) be resolved?
- Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Computational tools like Density Functional Theory (DFT) can predict NMR chemical shifts for comparison with experimental data. For instance, torsion angles in pyridine derivatives (e.g., C1–C8–C9–C10 = 116.88–121.95°) influence spectral profiles and should be modeled . Validate predictions using deuterated solvents to isolate solvent-induced shifts .
Q. What computational approaches are suitable for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer : Molecular docking studies and Molecular Dynamics (MD) simulations can assess interactions with biological targets or catalysts. For example, the pyrrolidine carbonyl group may act as a hydrogen bond acceptor, influencing binding affinity. Software like Gaussian or AutoDock Vina can model transition states and activation energies, leveraging structural parameters (e.g., bond angles and dihedrals) from crystallographic data .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may stem from assay variability (e.g., cell line specificity or incubation time). Replicate studies under standardized conditions (e.g., ISO 10993-5 for cytotoxicity). Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Statistical tools like Bland-Altman analysis quantify measurement agreement .
Q. How to design experiments to study the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer : SAR studies require systematic structural modifications (e.g., substituent variations on the pyridine or pyrrolidine rings). Synthesize analogs with electron-withdrawing/donating groups and assess their bioactivity. Pair this with computational SAR models (e.g., QSAR) to predict activity cliffs. For example, replacing the pyrrolidine carbonyl with a sulfonamide group alters hydrophobicity and binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
